molecular formula C15H20O4 B042046 Diethyl ethylphenylmalonate CAS No. 76-67-5

Diethyl ethylphenylmalonate

Cat. No. B042046
CAS RN: 76-67-5
M. Wt: 264.32 g/mol
InChI Key: PKRVDBARWFJWEB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of diethyl ethylphenylmalonate involves several key steps, including the initial formation of ethylphenylmalonate, which is further processed into diethyl ethylphenylmalonate. This process has been optimized to enhance the efficiency of collecting zinc oxide, demonstrating the compound's utility in flotation performance enhancements (Liang Ying, 2009).

Molecular Structure Analysis

Detailed studies on the molecular structure of diethyl ethylphenylmalonate reveal its complex arrangement, which is crucial for its reactivity and chemical properties. The structure analysis often involves techniques such as X-ray crystallography to elucidate the spatial arrangement of atoms within the molecule (Shouxin Liu et al., 2012).

Chemical Reactions and Properties

Diethyl ethylphenylmalonate undergoes various chemical reactions, including Claisen ester condensation, which is a pivotal step in its synthesis. These reactions are influenced by factors such as temperature, reactant dosage, and reaction time, which have been systematically optimized for enhanced performance (Fei Zhao et al., 2020). Additionally, the compound's reactions with phenyl isocyanate result in the formation of carbamates through a 1,3-C→N migration, highlighting its versatile reactivity (O. A. Linchenko et al., 2007).

Scientific Research Applications

  • Synthesis of Heterocyclic Compounds :

    • Diethyl ethoxymethylenemalonate is used as a starting material for synthesizing various compounds like pyrazole, pyrimidine, and quinoline. This showcases its role in atom economy and as a building block for active methylene (Z. Ya, 2013).
    • It also effectively synthesizes triheterocyclic 3-carbethoxy-9,11-disubstituted-4-oxo-4H-pyrido[3,2-e]pyrimido[1,2-c]pyrimidines (C. G. Dave & M. Shukla, 1997).
  • Building Block in Organic Synthesis :

    • Diethyl 2-fluoromalonate ester is a valuable building block for synthesizing 2-fluoro-2-arylacetic acid and fluorooxindole derivatives (Antal Harsanyi et al., 2014).
  • Nucleic Acid Research :

    • Diethyl pyrocarbonate, (EtOCO)2O, is notable in nucleic acid research for its nuclease-inhibiting properties, securing nuclease-free conditions, although its reactivity towards RNA may need consideration (L. Ehrenberg et al., 1976).
  • Catalysis and Organic Synthesis :

    • Diethylmalonate is effective in the Cu II directed synthesis of 14-membered tetra-aza-macrocycles, relevant in organic synthesis and catalysis (L. Fabbrizzi et al., 1996).
  • Solvent in Extraction Processes :

    • Diethyl phenylmalonate and diethyl methyl-malonate are used as solvents for extracting acetic acid from aqueous solutions (O. Torul et al., 1992).
  • Analytical Chemistry :

    • In ultra-high-performance liquid chromatography, diethyl ethoxymethylenemalonate allows for the quantification of amino acids, biogenic amines, and ammonium ions in cheese, demonstrating good linearity and sensitivity (B. Redruello et al., 2013).
  • Flotation Efficiency Improvement :

    • Ethylphenylmalonate significantly enhances the flotation efficiency of zinc oxide, outperforming traditional agents like dodecylamine (Liang Ying, 2009).
  • Pharmaceutical Synthesis :

    • Diethyl N-Boc-iminomalonate is a reactive electrophilic glycine equivalent, used in the synthesis of substituted aryl N-Boc-aminomalonates and arylglycines (P. Calí & M. Begtrup, 2004).
  • Pesticide Chemistry :

    • The insecticide O,O-diethyl O-p-methylsulfinylphenyl phosphorothionate's instability to heat, hydrolysis, and oxidation is integral to its function as a cholinesterase inhibitor (E. Benjamini et al., 1959).
  • Green Chemistry :

    • Innovations in the synthesis of diethyl 2-ethyl-2-phenylmalonate have led to significant reductions in production time and energy consumption, aligning with green chemistry principles (Fei Zhao et al., 2020).

Future Directions

The global Diethyl ethylphenylmalonate market was valued at USD 3 million in 2023 and is anticipated to reach USD 3 million by 2030, witnessing a CAGR of 1.2% during the forecast period 2024-2030 .

properties

IUPAC Name

diethyl 2-ethyl-2-phenylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H20O4/c1-4-15(13(16)18-5-2,14(17)19-6-3)12-10-8-7-9-11-12/h7-11H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKRVDBARWFJWEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)(C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5058802
Record name Propanedioic acid, ethylphenyl-, diethyl ester
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Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Diethyl ethylphenylmalonate

CAS RN

76-67-5
Record name 1,3-Diethyl 2-ethyl-2-phenylpropanedioate
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Record name Diethyl ethylphenylmalonate
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Record name Diethyl ethylphenylmalonate
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Record name Propanedioic acid, 2-ethyl-2-phenyl-, 1,3-diethyl ester
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Record name Propanedioic acid, ethylphenyl-, diethyl ester
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Record name Diethyl ethyl(phenyl)malonate
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Record name DIETHYL ETHYLPHENYLMALONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46
Citations
K Nantachit, D Santiarworn, N Kumdech… - CMU J Nat. Sci, 2007 - cmuj.cmu.ac.th
… on the reaction of diethyl ethylphenylmalonate and urea in the … on the reaction of diethyl ethylphenylmalonate and urea in the … The first category; diethyl ethylphenylmalonate was added …
Number of citations: 1 cmuj.cmu.ac.th
AS Abd-El-Aziz, A Piorko, AS Baranski… - Synthetic …, 1989 - Taylor & Francis
… Under the 'conditions applied in our work retention of the ester functions in diethyl ethylphenylmalonate during electrolysis may have been anticipated. However, the higher yield and …
Number of citations: 13 www.tandfonline.com
E Berliner, EH Winicov - Journal of the American Chemical …, 1959 - ACS Publications
… of a mixture of diethyl phenylmalonate and diethyl ethylphenylmalonate, bp130-140 at 2.6 … 236.26) and 79.5% of diethyl ethylphenylmalonate (caled, mol. wt. 264.31) and thus the actual …
Number of citations: 19 pubs.acs.org
HA Dugger, E Oppenheimer - Journal of Labelled Compounds, 1974 - Wiley Online Library
… An analysis of the reaction mixture indicated that instead of condensing with urea the diethyl ethylphenylmalonate was undergoing decarboxylation to give sodium carbonate and ethyl a…
TP McGovern, M Beroza - Journal of Economic Entomology, 1967 - academic.oup.com
… .027 diethyl ethylphenylmalonate … ,8-hexamethylcyclopenta [g]-2-benzopyran), butyl phthalate, butyl oleate, l-octadecanol, diethyl ethylphenylmalonate, Musk 31 (5',6',7',7'-tetrahydro-3',5…
Number of citations: 6 academic.oup.com
TA Albright, SV DeVoe, WJ Freeman… - The Journal of Organic …, 1975 - ACS Publications
NMR spectra were measured on a Varían A-60 instrument with internal MeiSi as standard. The vapor phase chromatograph was a Hewlett-Packard Model 5750 with FID, modified for on…
Number of citations: 19 pubs.acs.org
국채호, 조윤상, 주상섭 - YAKHAK HOEJI, 1974 - yakhak.org
… And the entity concerned with the condensation with diethyl ethylphenylmalonate was not urea but N-monosodium urea. …
Number of citations: 4 www.yakhak.org
WW Leake, R Levine - Journal of the American Chemical Society, 1959 - ACS Publications
… gave a mixture of diethyl phenylmalonate, diethyl ethylphenylmalonate and N-ethylaniline. … of a mixture of diethyl phenylmalonate and diethyl ethylphenylmalonate, bp130-140 at 2.6 …
Number of citations: 40 pubs.acs.org
G Żuchowski, M Tarsa, A Stasiewicz-Urban… - Acta Poloniae …, 2005 - ruj.uj.edu.pl
… sation of diethyl ethylphenylmalonate with thiourea and N-methylthiourea, respectively (9), whereas N,Ní-dimethyl derivative (III) was obtained by methylation of I with Lawessonís …
Number of citations: 9 ruj.uj.edu.pl
W Cowden, NW Jacobsen - Australian Journal of Chemistry, 1982 - CSIRO Publishing
… Diethyl ethylphenylmalonate (66 g, 0.25 mol) was refluxed in 2 M sodium hydroxide (500 ml) for 18 h. The cooled solution was acidified to pH 0-1 with 3 M sulfuric acid and extracted …
Number of citations: 4 www.publish.csiro.au

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